3-Perylenepropanol
Overview
Description
3-Perylenepropanol is an organic compound that belongs to the class of alcohols It features a perylene moiety, which is a polycyclic aromatic hydrocarbon, attached to a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Perylenepropanol typically involves the functionalization of perylene. One common method is the Friedel-Crafts alkylation of perylene with propanol derivatives under acidic conditions. Another approach involves the reduction of perylenepropanoic acid using reducing agents like lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: 3-Perylenepropanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form perylenepropanoic acid.
Reduction: The compound can be reduced to form perylenepropanol derivatives.
Substitution: Halogenation reactions can introduce halogen atoms into the perylene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under UV light.
Major Products Formed:
Oxidation: Perylenepropanoic acid.
Reduction: Various perylenepropanol derivatives.
Substitution: Halogenated perylene compounds.
Scientific Research Applications
3-Perylenepropanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-Perylenepropanol involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing cellular pathways. The exact molecular targets and pathways are still under investigation, but its polycyclic aromatic structure suggests potential interactions with DNA and proteins.
Comparison with Similar Compounds
Perylene: A parent compound with similar aromatic properties.
Perylene diimide: Known for its applications in organic electronics.
Naphthalene derivatives: Share structural similarities with perylene compounds.
Uniqueness: 3-Perylenepropanol is unique due to its combination of a perylene moiety with a propanol group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and organic chemistry.
Properties
IUPAC Name |
3-perylen-3-ylpropan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O/c24-14-4-7-15-12-13-21-19-10-2-6-16-5-1-9-18(22(16)19)20-11-3-8-17(15)23(20)21/h1-3,5-6,8-13,24H,4,7,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUGKYUPZAKGLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C5C(=C(C=C4)CCCO)C=CC=C5C3=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90457064 | |
Record name | 3-Perylenepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90457064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
830346-82-2 | |
Record name | 3-Perylenepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90457064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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